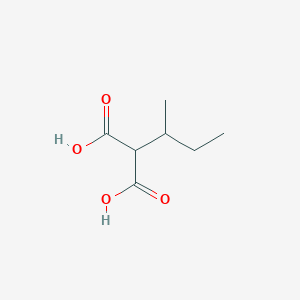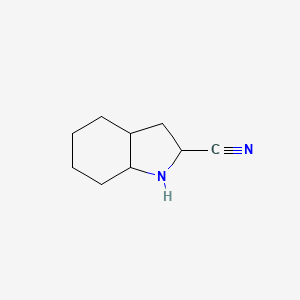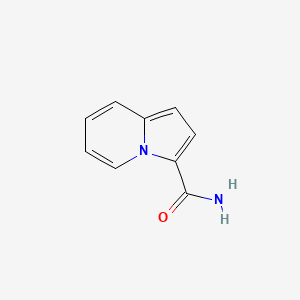![molecular formula C6H6N4 B15072537 7H-Pyrrolo[2,3-d]pyrimidin-6-amine CAS No. 89418-03-1](/img/structure/B15072537.png)
7H-Pyrrolo[2,3-d]pyrimidin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo[2,3-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another approach involves the intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinate derivatives under the influence of sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, involves a multi-step process starting from ethyl 2-cyano-4,4-dimethoxybutanoate .
化学反応の分析
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, and cyclic amines to form substituted derivatives.
Oxidation and Reduction: These reactions are less common but can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of hydrochloric acid as a catalyst and are carried out in solvents like acetonitrile.
Oxidation and Reduction: Specific reagents and conditions depend on the desired modification but may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities .
科学的研究の応用
7H-Pyrrolo[2,3-d]pyrimidin-6-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine involves its interaction with specific molecular targets:
Protein Kinase B (Akt): The compound acts as an ATP-competitive inhibitor, binding to the kinase and preventing its activation.
P21-Activated Kinase 4 (PAK4): It inhibits PAK4 by interacting with the hinge region and other key residues, thereby blocking its activity.
類似化合物との比較
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and share a similar core structure.
7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids: These derivatives are used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine stands out due to its potent inhibitory effects on multiple kinases, making it a versatile tool in both research and therapeutic applications .
特性
CAS番号 |
89418-03-1 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC名 |
7H-pyrrolo[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6N4/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2,(H,8,9,10) |
InChIキー |
YTTNJTYCOVSLSU-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC2=NC=NC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
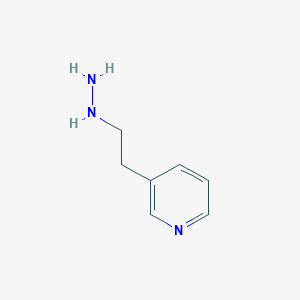
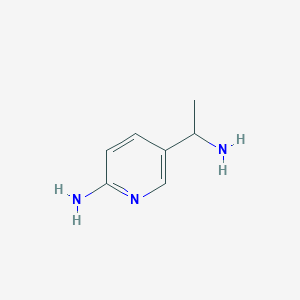
![Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)
![7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B15072499.png)

